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Compound of Interest

2-[(Pyridin-3-
Compound Name:
yl)methoxy]pyrimidine

Cat. No.: B2474174

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(Pyridin-3-yl)pyrimidine (CAS 73082-74-
3), a heterocyclic small molecule that serves as a core scaffold in the development of potent
kinase inhibitors. This document consolidates available data on its synthesis, physicochemical
properties, and biological activity, with a particular focus on its role as an inhibitor of clinically
relevant kinases such as RET and Bcr-Abl. Detailed experimental protocols for synthesis and
biological evaluation are provided, alongside visualizations of key signaling pathways and
experimental workflows to support researchers in the fields of medicinal chemistry, oncology,
and drug development.

Note on Nomenclature: The CAS number 73082-74-3 is definitively assigned to the chemical
structure 2-(Pyridin-3-yl)pyrimidine. The user-provided name "2-[(Pyridin-3-
yl)methoxy]pyrimidine" is incorrect for this CAS number as it implies a methoxy linker that is
not present in the registered structure. This guide will focus on the correct compound
associated with the given CAS number.

Chemical and Physical Properties

2-(Pyridin-3-yl)pyrimidine is a small molecule composed of a pyrimidine ring linked to a pyridine
ring at the 2-position. Its chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula CoH7N3 [PubChem CID: 13349629]
Molecular Weight 157.17 g/mol [PubChem CID: 13349629]
IUPAC Name 2-(pyridin-3-yl)pyrimidine [PubChem CID: 13349629]
CAS Number 73082-74-3 [PubChem CID: 13349629]
XLogP3-AA 0.8 [PubChem CID: 13349629]
Hydrogen Bond Donor Count 0 [PubChem CID: 13349629]
Hydrogen Bond Acceptor

Count 3 [PubChem CID: 13349629]
Rotatable Bond Count 1 [PubChem CID: 13349629]
Exact Mass 157.063997 g/mol [PubChem CID: 13349629]
Monoisotopic Mass 157.063997 g/mol [PubChem CID: 13349629]
Topological Polar Surface Area  38.7 A2 [PubChem CID: 13349629]
Heavy Atom Count 12 [PubChem CID: 13349629]

Synthesis and Experimental Protocols

The synthesis of 2-(pyridin-3-yl)pyrimidine and its derivatives typically involves a palladium-
catalyzed cross-coupling reaction, such as a Suzuki coupling, between a pyrimidine-based
organometallic intermediate and a pyridine-containing coupling partner. The following is a
general synthetic protocol adapted from the literature for the synthesis of 2-(pyridin-3-
yl)pyrimidine derivatives.

General Synthesis of 2-(Pyridin-3-yl)pyrimidine
Derivatives

A common route involves the coupling of a substituted pyrimidine with a pyridinylboronic acid.
The following diagram illustrates a generalized synthetic workflow.
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General Synthetic Workflow

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes the synthesis of a 2-(pyridin-3-yl)pyrimidine derivative via a Suzuki
coupling reaction.

Materials:

Substituted 2-chloropyrimidine

¢ 3-Pyridinylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)
o Triphenylphosphine (PPhs)

¢ Sodium carbonate (Naz2CO3)

¢ 1.,4-Dioxane

o Water

o Ethyl acetate

¢ Brine
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e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

 In a round-bottom flask, dissolve the substituted 2-chloropyrimidine (1.0 eq), 3-
pyridinylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of 1,4-dioxane and
water (4:1).

e Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
o Add palladium(ll) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

o Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by
thin-layer chromatography (TLC).

e Upon completion, cool the reaction to room temperature.

» Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of hexane and ethyl acetate).

Biological Activity and Therapeutic Potential

The 2-(pyridin-3-yl)pyrimidine scaffold is a key component in a range of kinase inhibitors,
demonstrating significant potential in cancer therapy. The primary targets identified in the
literature are the RET (Rearranged during Transfection) proto-oncogene and the Bcr-Abl fusion
protein.

Inhibition of RET Kinase

Derivatives of 2-(pyridin-3-yl)pyrimidine have been patented as potent inhibitors of wild-type
and mutant forms of the RET receptor tyrosine kinase.[1] Activating mutations in the RET gene
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are oncogenic drivers in several types of cancer, including non-small cell lung cancer and
medullary thyroid carcinoma.[2]

RET Signaling Pathway

The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.
Its aberrant activation leads to uncontrolled cell growth. The following diagram illustrates a
simplified RET signaling cascade.
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Simplified RET Signaling Pathway
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Inhibition of Ber-Abl Kinase

A series of pyridin-3-yl pyrimidines have been synthesized and evaluated as inhibitors of the
Bcr-Abl tyrosine kinase.[3] The Bcr-Abl fusion protein is the hallmark of chronic myeloid
leukemia (CML).

Bcr-Abl Signaling Pathway

The constitutive kinase activity of Becr-Abl drives the proliferation of leukemia cells through the
activation of multiple downstream signaling pathways. A simplified representation of the Bcr-Abl
signaling network is shown below.

Cytoplasm

Bcr-Abl

PISK/AKT JAK/STAT

CrlsziEee Pathway Pathway

RAS/RAF/MEK/ERK
Pathway
Nucleus
vy Y
Cell Proliferation
& Survival

Click to download full resolution via product page

Simplified Ber-Abl Signaling Pathway

Quantitative Biological Activity Data
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The following tables summarize the inhibitory activities of representative 2-(pyridin-3-

yl)pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Ber-Abl Kinase and K562 Cell Line Inhibition[3]

Compound Bcr-Abl ICso (UM) K562 ICso (UM)
A2 0.03 0.08
A8 0.02 0.06
A9 0.02 0.05
Imatinib 0.25 0.30

Table 2: RET Kinase Inhibition (Data derived from patent literature)[1]

Compound Example

RET Kinase ICso (nM)

Example 1 <10
Example 5 <10
Example 12 <50

Experimental Protocols for Biological Assays

This protocol outlines a general method for determining the in vitro inhibitory activity of a

compound against a target kinase.

Workflow for Kinase Inhibition Assay
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Kinase Inhibition Assay Workflow

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and the test
compound at various concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
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o Stop the reaction and measure the kinase activity using a suitable detection method, such as
a luminescence-based assay that quantifies the amount of ADP produced.

e Plot the percentage of kinase inhibition against the logarithm of the compound concentration
and determine the I1Cso value using a non-linear regression analysis.

This protocol describes the use of an MTT assay to evaluate the anti-proliferative effects of a
compound on cancer cell lines.

Procedure:
o Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of the test compound and a vehicle control
(DMSO).

 Incubate the cells for a specified period (e.g., 72 hours).

e Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan
crystals.

e Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of
SDS in HCI).

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value.

Conclusion

2-(Pyridin-3-yh)pyrimidine is a valuable scaffold in medicinal chemistry, particularly for the
development of kinase inhibitors targeting oncogenic drivers like RET and Bcr-Abl. The
synthetic routes to its derivatives are well-established, and the resulting compounds have
demonstrated potent biological activity in preclinical studies. This technical guide provides a
foundational resource for researchers and drug development professionals interested in
exploring the therapeutic potential of this promising class of molecules. Further research is
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warranted to optimize the pharmacokinetic and pharmacodynamic properties of these
compounds for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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